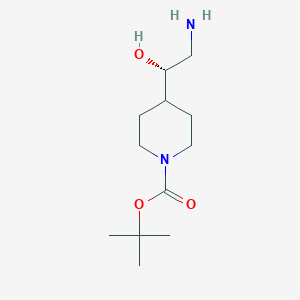
4-Isopropyl-2-vinylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropyl-2-vinylpyridine is an organic compound that belongs to the class of vinylpyridines It is characterized by the presence of an isopropyl group at the 4-position and a vinyl group at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2-vinylpyridine typically involves the alkylation of 2-vinylpyridine with isopropyl halides under basic conditions. One common method is the reaction of 2-vinylpyridine with isopropyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
4-Isopropyl-2-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of this compound aldehyde or carboxylic acid.
Reduction: Formation of 4-isopropyl-2-vinylpiperidine.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
4-Isopropyl-2-vinylpyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Isopropyl-2-vinylpyridine involves its interaction with molecular targets such as enzymes and receptors. The vinyl group allows for covalent bonding with nucleophilic sites on proteins, while the pyridine ring can engage in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Vinylpyridine: Lacks the isopropyl group, making it less hydrophobic and less sterically hindered.
2-Vinylpyridine: Similar structure but without the isopropyl group at the 4-position, leading to different reactivity and applications.
4-Isopropylpyridine: Lacks the vinyl group, resulting in different chemical properties and uses.
Uniqueness
4-Isopropyl-2-vinylpyridine is unique due to the presence of both the isopropyl and vinyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
特性
分子式 |
C10H13N |
|---|---|
分子量 |
147.22 g/mol |
IUPAC名 |
2-ethenyl-4-propan-2-ylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-10-7-9(8(2)3)5-6-11-10/h4-8H,1H2,2-3H3 |
InChIキー |
JWFQEKKGMYSUPQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=NC=C1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid](/img/structure/B12954620.png)












![4'-(Ethoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B12954682.png)
